molecular formula C14H16N2O3 B14570222 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 61644-36-8

5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B14570222
CAS No.: 61644-36-8
M. Wt: 260.29 g/mol
InChI Key: REGCZHFMQHGMPQ-UHFFFAOYSA-N
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Description

5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and butyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It can act as a probe to investigate cellular processes and molecular interactions.

    Medicine: The compound’s potential antibacterial and anticancer properties make it a candidate for drug development. Researchers are exploring its efficacy and safety in preclinical and clinical studies.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 8-Aminoquinoline-4-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid stands out due to its unique combination of functional groups. The presence of the butyl group at the 8-position and the amino group at the 5-position provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.

Properties

CAS No.

61644-36-8

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c1-2-3-4-8-5-6-9(15)12-11(17)7-10(14(18)19)16-13(8)12/h5-7H,2-4,15H2,1H3,(H,16,17)(H,18,19)

InChI Key

REGCZHFMQHGMPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

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